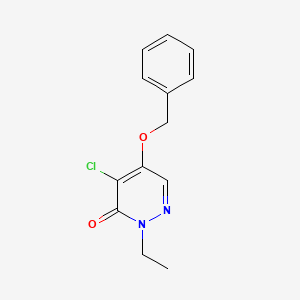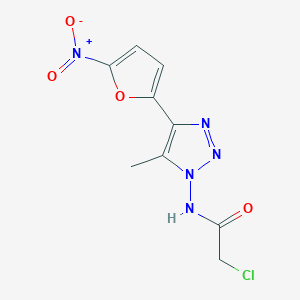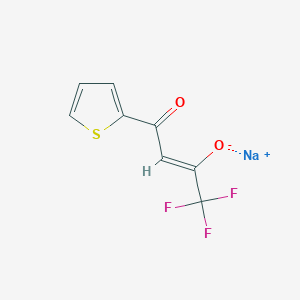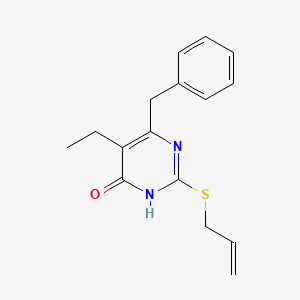
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- is a complex organic compound belonging to the pyrimidinone family Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The ethyl, phenylmethyl, and propenylthio groups are introduced through various substitution reactions. For example, the ethyl group can be added via alkylation, the phenylmethyl group through Friedel-Crafts alkylation, and the propenylthio group via thiolation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing substituents with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(1H)-Pyrimidinone, 5-methyl-6-(phenylmethyl)-2-(2-propenylthio)-: Similar structure with a methyl group instead of an ethyl group.
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-ethylthio)-: Similar structure with an ethylthio group instead of a propenylthio group.
Uniqueness
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
199852-43-2 |
|---|---|
Molekularformel |
C16H18N2OS |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
4-benzyl-5-ethyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H18N2OS/c1-3-10-20-16-17-14(13(4-2)15(19)18-16)11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3,(H,17,18,19) |
InChI-Schlüssel |
UNFBOYLJBBGKHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(NC1=O)SCC=C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


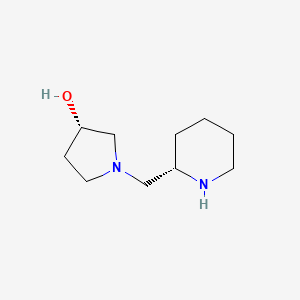

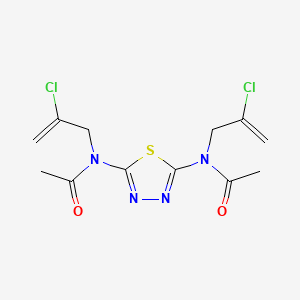

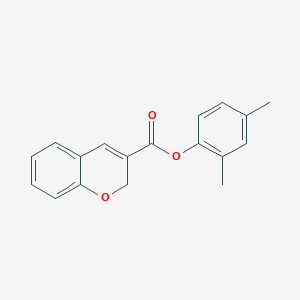
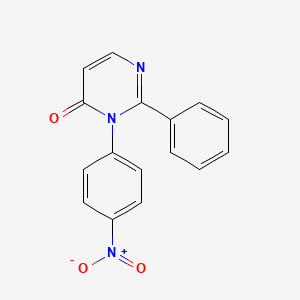

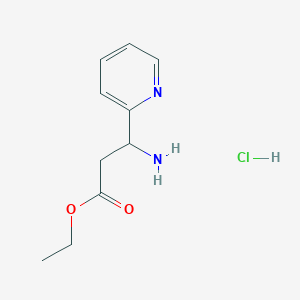
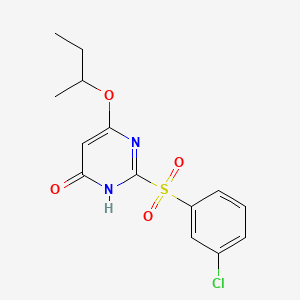
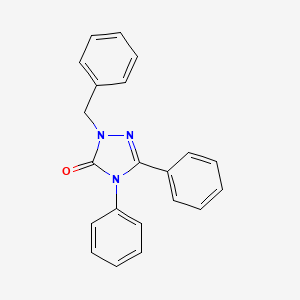
![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
